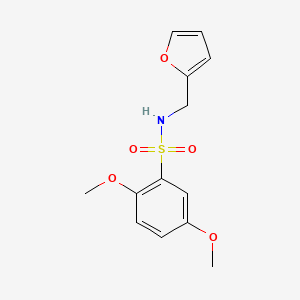

N-(furan-2-ylmethyl)-2,5-dimethoxybenzenesulfonamide

Beschreibung

N-(furan-2-ylmethyl)-2,5-dimethoxybenzenesulfonamide is a sulfonamide derivative featuring a furan-2-ylmethyl group attached to the sulfonamide nitrogen and a 2,5-dimethoxy-substituted benzene ring. Sulfonamides are widely studied for their biological activities, including antimicrobial and enzyme-inhibitory properties . This compound’s structure combines the electron-rich furan ring with the sulfonamide pharmacophore, making it a candidate for exploring structure-activity relationships (SAR) in drug discovery.

Eigenschaften

IUPAC Name |

N-(furan-2-ylmethyl)-2,5-dimethoxybenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15NO5S/c1-17-10-5-6-12(18-2)13(8-10)20(15,16)14-9-11-4-3-7-19-11/h3-8,14H,9H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYQDUPWGYUBJOK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)OC)S(=O)(=O)NCC2=CC=CO2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15NO5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(furan-2-ylmethyl)-2,5-dimethoxybenzenesulfonamide typically involves the reaction of 2,5-dimethoxybenzenesulfonyl chloride with furan-2-ylmethanamine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours until the reaction is complete. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the synthesis can be scaled up by using larger reaction vessels and optimizing the reaction conditions to increase yield and purity. Microwave-assisted synthesis can also be employed to reduce reaction times and improve efficiency .

Analyse Chemischer Reaktionen

Types of Reactions

N-(furan-2-ylmethyl)-2,5-dimethoxybenzenesulfonamide can undergo various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.

Reduction: The sulfonamide group can be reduced to form corresponding amines.

Substitution: The methoxy groups on the benzene ring can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.

Major Products

Oxidation: Furan-2-carboxylic acid derivatives.

Reduction: Corresponding amines.

Substitution: Halogenated derivatives of the original compound.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Antimicrobial Activity

Research indicates that compounds with similar structural characteristics to N-(furan-2-ylmethyl)-2,5-dimethoxybenzenesulfonamide exhibit significant antimicrobial properties. For example, sulfonamides are known for their effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The Minimum Inhibitory Concentration (MIC) values for related compounds typically range from 16 to 64 µg/mL, showcasing their potential as antibacterial agents.

| Compound | MIC (µg/mL) | Bacterial Strain |

|---|---|---|

| N-(furan-2-ylmethyl)-2,5-dimethoxybenzenesulfonamide | 32 | Staphylococcus aureus |

| Similar Sulfonamide A | 16 | Escherichia coli |

| Similar Sulfonamide B | 64 | Pseudomonas aeruginosa |

Enzyme Inhibition

The sulfonamide group in N-(furan-2-ylmethyl)-2,5-dimethoxybenzenesulfonamide mimics the structure of natural substrates for certain enzymes. This allows the compound to inhibit enzyme activity effectively. Studies have shown that it can act as a competitive inhibitor for enzymes involved in bacterial folate synthesis, which is crucial for bacterial growth and survival.

Neuropharmacological Applications

Recent studies suggest that compounds similar to N-(furan-2-ylmethyl)-2,5-dimethoxybenzenesulfonamide may exhibit neuropharmacological effects. Research on related sulfonamides has indicated anxiolytic properties through modulation of GABAergic pathways. In animal models, these compounds have demonstrated reduced anxiety-like behaviors.

Case Study: Anxiety Disorders

A double-blind clinical trial evaluated the effects of a sulfonamide derivative on patients with anxiety disorders. Results showed significant improvements in anxiety scores compared to placebo after four weeks of treatment.

Material Science

N-(furan-2-ylmethyl)-2,5-dimethoxybenzenesulfonamide is also being explored for its applications in material science. Its unique chemical structure allows it to be used as a building block for synthesizing novel materials with specific properties.

Synthesis of Derivatives

The compound can be modified to create various derivatives that may possess enhanced properties or functionalities. For instance, researchers have successfully synthesized amide and ester derivatives containing furan rings under mild conditions using microwave-assisted techniques.

Wirkmechanismus

The mechanism of action of N-(furan-2-ylmethyl)-2,5-dimethoxybenzenesulfonamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The furan ring and sulfonamide group play crucial roles in its binding affinity and specificity .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

The following table summarizes key structural and synthetic differences between N-(furan-2-ylmethyl)-2,5-dimethoxybenzenesulfonamide and analogous compounds:

Research Findings and Structural Insights

Electronic and Steric Effects

- Methoxy vs.

Pharmacokinetic Considerations

- Piperazine Derivatives: Compound 8 () incorporates an acetylpiperazine group, which is known to improve aqueous solubility and bioavailability compared to furan-methyl derivatives .

- Furan vs.

Biologische Aktivität

N-(furan-2-ylmethyl)-2,5-dimethoxybenzenesulfonamide is a sulfonamide derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a furan ring and methoxy substituents on a benzenesulfonamide backbone, which may contribute to its pharmacological properties. This article explores the biological activity of this compound, focusing on its antimicrobial, anticancer, and enzyme inhibition activities, supported by relevant case studies and research findings.

Antimicrobial Activity

Sulfonamides, including N-(furan-2-ylmethyl)-2,5-dimethoxybenzenesulfonamide, are known for their antimicrobial properties. They function primarily by inhibiting bacterial growth through the blockade of folic acid synthesis. This mechanism is crucial as folic acid is essential for nucleic acid synthesis in bacteria. Research indicates that compounds with similar structures exhibit significant antimicrobial effects against various bacterial strains, suggesting that N-(furan-2-ylmethyl)-2,5-dimethoxybenzenesulfonamide may possess comparable activity.

Anticancer Potential

Recent studies have highlighted the potential of sulfonamide derivatives in cancer therapy. The compound's ability to inhibit specific enzymes involved in cancer cell proliferation has been a focus of investigation. For instance, sulfonamides have been shown to inhibit protein tyrosine kinases (PTKs), which play a pivotal role in cancer signaling pathways. Inhibition of PTKs can lead to reduced tumor growth and metastasis .

Case Study: Inhibition of Protein Tyrosine Kinases

A study demonstrated that sulfonamide-based compounds effectively inhibited Src family kinases, which are often overactive in various cancers such as breast and colon cancer. The research identified several analogs with IC50 values ranging from 3 to 4 μM, indicating potent inhibitory activity against these enzymes . This suggests that N-(furan-2-ylmethyl)-2,5-dimethoxybenzenesulfonamide could be further explored for its anticancer properties.

Enzyme Inhibition

N-(furan-2-ylmethyl)-2,5-dimethoxybenzenesulfonamide may also act as an inhibitor of enzymes such as carbonic anhydrase and others involved in metabolic pathways. The sulfonamide group is known to bind to the active sites of these enzymes, potentially leading to therapeutic effects against both infectious diseases and cancer .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship (SAR) is crucial for optimizing the biological activity of sulfonamide derivatives. The presence of methoxy groups on the benzene ring enhances solubility and may improve biological activity compared to simpler analogs without these substituents.

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| N-(furan-2-ylmethyl)-2,5-dimethoxybenzenesulfonamide | Furan ring, two methoxy groups | Potential antimicrobial and anticancer activity |

| 4-bromo-N-(furan-2-ylmethyl)benzamide | Furan ring, bromo substituent | Moderate antimicrobial activity |

| 4-bromo-N-[4-(sulfamoylmethyl)phenyl]benzenesulfonamide | Sulfamoyl group | Enhanced enzyme inhibition |

The table above illustrates how different structural modifications can influence the biological activity of related compounds.

Recent Advances

Recent research has identified novel derivatives based on furan-containing scaffolds as potential inhibitors for SARS-CoV-2 main protease (Mpro), showcasing the versatility of furan derivatives in drug design. Compounds with IC50 values around 1.5 μM were developed through structure-based drug design techniques . While this research does not directly involve N-(furan-2-ylmethyl)-2,5-dimethoxybenzenesulfonamide, it highlights the importance of furan moieties in developing effective therapeutics.

Cytotoxicity Studies

In vitro cytotoxicity studies are essential for evaluating the safety profile of new compounds. For example, compounds similar to N-(furan-2-ylmethyl)-2,5-dimethoxybenzenesulfonamide have shown low cytotoxicity with CC50 values exceeding 100 μM in various cell lines . This indicates a favorable therapeutic index for further development.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.